REACTION_CXSMILES
|
[C:1]([C:3]1[CH:20]=[CH:19][C:6]([CH:7]=[C:8]([C:16](=O)[CH3:17])[C:9]([O:11][CH2:12][CH2:13][C:14]#[N:15])=[O:10])=[C:5]([O:21][CH3:22])[CH:4]=1)#[N:2].[NH2:23][C:24]1[C:29]([CH3:30])=[CH:28][NH:27][C:26](=[O:31])[CH:25]=1>CC(O)C>[C:1]([C:3]1[CH:20]=[CH:19][C:6]([CH:7]2[C:25]3[C:26](=[O:31])[NH:27][CH:28]=[C:29]([CH3:30])[C:24]=3[NH:23][C:16]([CH3:17])=[C:8]2[C:9]([O:11][CH2:12][CH2:13][C:14]#[N:15])=[O:10])=[C:5]([O:21][CH3:22])[CH:4]=1)#[N:2]
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Name
|
|
Quantity
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2.69 g
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Type
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reactant
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Smiles
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C(#N)C1=CC(=C(C=C(C(=O)OCCC#N)C(C)=O)C=C1)OC
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Name
|
|
Quantity
|
45 mL
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Type
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solvent
|
Smiles
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CC(C)O
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Name
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|
Quantity
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1.17 g
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Type
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reactant
|
Smiles
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NC1=CC(NC=C1C)=O
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Type
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CUSTOM
|
Details
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stirred at the reflux temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the precipitate is filtered off
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Type
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WASH
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Details
|
washed with diethyl ether
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Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C1C(=C(NC=2C(=CNC(C12)=O)C)C)C(=O)OCCC#N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |